2-Chloro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzene-1-sulfonamide
Description
2-Chloro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzene-1-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 2 and a sulfonamide group at position 1. The sulfonamide moiety is further functionalized with a carbamoyl-linked 1,3,4-thiadiazole ring.
Similar methodologies, such as those described for 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamides (yields: 81–91%), highlight the feasibility of this approach .
Properties
CAS No. |
143205-37-2 |
|---|---|
Molecular Formula |
C9H7ClN4O3S2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C9H7ClN4O3S2/c10-6-3-1-2-4-7(6)19(16,17)14-8(15)12-9-13-11-5-18-9/h1-5H,(H2,12,13,14,15) |
InChI Key |
RBHCXGIAOIHNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=NN=CS2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2-chlorobenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions . The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives can be categorized based on variations in the heterocyclic ring, substituents on the benzene ring, and the nature of the linking group (sulfonamide vs. carbamoyl/acetamide). Key analogues include:
Key Observations :
- Substituent Effects : The 4-methoxy substituent in the analogue from enhances solubility in polar aprotic solvents (e.g., DMSO) compared to the chloro-substituted target compound, which may exhibit lower solubility .
- Linking Group : Thioacetamide-linked derivatives (e.g., compounds in ) demonstrate distinct biochemical interactions, such as COX inhibition, compared to sulfonamide-based structures .
Research Findings and Gaps
- Agrochemical Potential: Structural similarities to known pesticides (e.g., triazinyl analogue) suggest the target compound may warrant testing for herbicidal activity .
- Synthetic Feasibility : High yields reported for analogous thiadiazole-acetamides (81–91%) support the viability of synthesizing the target compound .
- Knowledge Gaps: Direct data on the target compound’s solubility, stability, and bioactivity are absent, necessitating further experimental validation.
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